2-(5-甲氧基吡啶-2-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

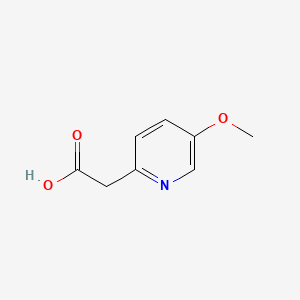

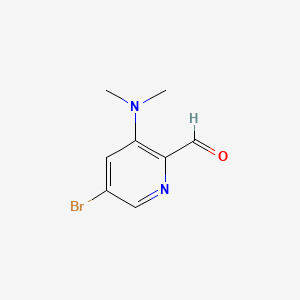

2-(5-Methoxypyridin-2-yl)acetic acid (2-MPA) is a pyridin-2-yl acetic acid derivative that has been used in scientific research and experiments for a variety of purposes. 2-MPA is a versatile compound that can be used in a range of applications, including biochemical and physiological studies, chemical synthesis, and drug design.

科学研究应用

含甲氧基化合物在药理学和工业中的重要性:香草酸 (SA) 等化合物中的甲氧基在广泛的治疗应用中已显示出作用,包括预防糖尿病、心血管疾病 (CVD) 和癌症。这些化合物具有抗氧化、抗菌、抗炎、神经保护和保肝活性。它们强大的抗氧化活性可能对人类健康产生有益影响。除了生物医学应用外,含甲氧基的化合物在生物修复、光催化臭氧化和基于酶的催化中具有更大的工业应用 (Cheemanapalli et al., 2018).

植物中的生物合成和代谢:甲氧基吡嗪的存在,其中包括甲氧基,有助于某些葡萄酒品种中草本、绿色、植物的感官属性。对这些化合物的研究集中于它们在植物中的发现、生物合成、积累和代谢,强调了甲氧基在农业和食品化学背景中的重要性 (Lei et al., 2018).

水-乙酸混合物的渗透蒸发分离:在工业应用中,由于与水的相对挥发性接近,从水流中分离乙酸具有挑战性。渗透蒸发是一种基于膜的分离工艺,已被强调为一种经济且环境清洁的技术来应对这一挑战,表明乙酸(以及相关的乙酸衍生物)在工业分离工艺中的相关性 (Aminabhavi & Toti, 2003).

属性

IUPAC Name |

2-(5-methoxypyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-6(9-5-7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEKFLLRSSKDBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methoxypyridin-2-yl)acetic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)